molecular formula C9H11IN2 B11848610 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11848610
M. Wt: 274.10 g/mol
InChI Key: ZGTWHCRMQLPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific iodine substituent, which imparts distinct chemical and biological properties .

Biological Activity

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a derivative of tetrahydroquinoxaline, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline structure. Its molecular formula is C9H10INC_9H_{10}IN with a molecular weight of approximately 232.09 g/mol.

PropertyValue
Molecular FormulaC9H10INC_9H_{10}IN
Molecular Weight232.09 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that tetrahydroquinoxaline derivatives exhibit significant anticancer activity. In particular, compounds based on this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study: PARP-1 Inhibition
A study highlighted the design and synthesis of quinoxaline derivatives as potential PARP-1 inhibitors. The results demonstrated that these compounds could effectively inhibit the growth of BRCA-mutated cancer cells by targeting the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. The structure of this compound may allow similar interactions due to its structural similarities to other effective inhibitors .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.
  • Microtubule Disruption : Some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule formation and leading to cell cycle arrest .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tetrahydroquinoxaline derivatives suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to determine safety profiles for potential therapeutic applications. Preliminary studies indicate that while some compounds exhibit low cytotoxicity towards normal cells, they maintain potent activity against cancer cells .

Research Findings Summary

A summary of selected studies on related compounds illustrates the diverse biological activities associated with tetrahydroquinoxaline derivatives:

Study FocusFindings
PARP-1 InhibitionNew derivatives showed effective inhibition in BRCA-mutated cells .
Antiproliferative ActivityCompounds demonstrated moderate to strong inhibitory effects against various cancer cell lines .
Microtubule Targeting AgentsIdentified as CBSIs with potential for overcoming drug resistance .

Properties

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

7-iodo-4-methyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C9H11IN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3

InChI Key

ZGTWHCRMQLPXQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)I

Origin of Product

United States

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